2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound features a pyrazolo[3,4-d]pyridazin core substituted with a 2,4-dimethylphenyl group at position 1, a methyl group at position 4, and a ketone at position 5. The acetamide side chain is linked to an oxolan-2-ylmethyl group, introducing a tetrahydrofuran-derived moiety.
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13-6-7-18(14(2)9-13)26-20-17(11-23-26)15(3)24-25(21(20)28)12-19(27)22-10-16-5-4-8-29-16/h6-7,9,11,16H,4-5,8,10,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHGQPWUTNGAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCC4CCCO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[3,4-d]pyridazinone core, followed by functionalization with the 2,4-dimethylphenyl and oxolan-2-ylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes, utilizing continuous flow chemistry or batch processing. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification processes is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the pyrazolo[3,4-d]pyridazinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel compounds with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
- Pyrazolo[3,4-d]pyridazin vs. Pyrazolo[3,4-b]pyridine: Target Compound: The pyridazine ring (two adjacent nitrogen atoms) enhances electron-deficient character, influencing reactivity and binding interactions. Pyrazolo[3,4-b]pyridine Derivatives (e.g., ): The pyridine core (one nitrogen) offers distinct electronic properties. For instance, 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide () exhibits a higher melting point (231–233°C) compared to pyridazinone derivatives, likely due to stronger intermolecular interactions from nitro groups .
Substituent Analysis
- Acetamide Side Chains: Target Compound: The oxolan-2-ylmethyl group improves hydrophilicity (logP estimated to be lower than analogues with aromatic substituents). Trifluoromethylphenyl Substituent (): The -CF₃ group increases lipophilicity and metabolic stability but may reduce solubility. Molecular weight = 427.4 .
- Aromatic Ring Modifications: 2,4-Dimethylphenyl vs. 4-Chlorophenyl/Nitrophenyl: Electron-donating methyl groups (target compound) may enhance π-stacking, while electron-withdrawing -Cl/-NO₂ groups () stabilize negative charges but reduce metabolic stability .
Physicochemical Properties
*Estimated based on structural similarity.
Biological Activity
The compound 2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide is a member of the pyrazolo[3,4-d]pyridazine class of heterocyclic compounds. This class has garnered interest due to its diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 395.5 g/mol. The structure includes a pyrazolo[3,4-d]pyridazine core, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
-
Mechanism of Action :
- The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many cancers.
- In vitro studies have indicated that treatment with related pyrazolo compounds leads to decreased phosphorylation of EGFR and its downstream targets such as AKT and ERK1/2, promoting apoptosis and cell cycle arrest in cancer cells .
- Cytotoxicity Studies :
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF7 | < 50 | EGFR inhibition |
| HCC1937 | < 50 | Apoptosis induction |
| HeLa | < 50 | Cell cycle arrest |
Case Studies and Research Findings
- In Vitro Studies :
- A study focusing on similar pyrazolo derivatives reported their effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation. The results indicated that these compounds could serve as promising candidates for further development in cancer therapy .
- Structural Activity Relationship (SAR) :
- The presence of specific substituents on the pyrazolo ring significantly influences biological activity. For example, modifications that enhance lipophilicity or alter electronic properties can improve binding affinity to biological targets such as enzymes or receptors involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
